

Technical Guide to the Certificate of Analysis for Silodosin Metabolite-d4

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Compound of Interest

Compound Name: *Silodosin metabolite-d4*

Cat. No.: *B12417739*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the essential data and methodologies presented in a Certificate of Analysis (CoA) for **Silodosin metabolite-d4**.

Silodosin-d4 is a deuterated analog of a Silodosin metabolite, primarily utilized as an internal standard in pharmacokinetic and bioanalytical studies for the accurate quantification of Silodosin and its metabolites in biological matrices.^{[1][2][3]}

Compound Identification and Specifications

A Certificate of Analysis for **Silodosin metabolite-d4** begins with the fundamental identification and physicochemical properties of the compound. This section ensures the correct material is being handled and provides key data for its use in experimental settings.

Table 1: Compound Identification

Parameter	Value
Compound Name	Silodosin metabolite-d4
Synonyms	KMD-3213-d4
CAS Number	1426173-86-5
Molecular Formula	C ₂₅ H ₂₈ D ₄ F ₃ N ₃ O ₄
Molecular Weight	499.57 g/mol [1][4]
IUPAC Name	(R)-1-(3-hydroxypropyl)-5-(2-((2-(2-(2,2,2-trifluoroethoxy)phenoxy)ethyl-1,1,2,2-d4)amino)propyl)indoline-7-carboxamide[1][2]

Table 2: Physical and Chemical Properties

Parameter	Specification
Appearance	White to pale yellowish-white powder
Solubility	Soluble in Methanol[2]
Storage Conditions	Store at -20°C, protected from light

Analytical Data and Purity Assessment

This core section of the CoA details the quantitative analysis of the material's purity and isotopic enrichment. These parameters are critical for its function as an internal standard.

Table 3: Purity and Isotopic Enrichment

Analysis	Specification	Result
Purity (by HPLC/UPLC)	≥ 98.0%	Batch-specific value
Isotopic Enrichment	≥ 99% deuterated forms (d ₁ -d ₄)[2]	Batch-specific value
Chemical Purity (by ¹ H NMR)	Conforms to structure	Conforms

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of the analytical results presented in the CoA.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

This method is employed to separate and quantify impurities in the **Silodosin metabolite-d4** sample.

- Instrumentation: Agilent HPLC 1260 Infinity series or equivalent with a UV detector.
- Column: Zodiakil C18 (150 x 4.6 mm, 3.5 μ m) or equivalent.
- Mobile Phase: A mixture of 0.01N Potassium Dihydrogen Phosphate (KH_2PO_4) and Acetonitrile (55:45 v/v).
- Flow Rate: 0.8 mL/min.
- Detector Wavelength: 225 nm.
- Injection Volume: 10 μ L.
- Column Temperature: 30°C.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Identification and Isotopic Enrichment

LC-MS/MS is a highly sensitive and selective technique used to confirm the identity of the compound and determine its isotopic purity.

- Instrumentation: Xevo™ TQ-S tandem quadrupole mass spectrometer or equivalent.
- Column: Symmetry C18 (50 x 4.6 mm, 5 μ m) or similar.[5]
- Mobile Phase: Gradient elution using 10 mM ammonium formate in water and a mixture of methanol and acetonitrile (40:60, v/v).[5]

- Ionization Mode: Positive Electrospray Ionization (ESI+).
- Monitored Transitions: Specific mass-to-charge ratio (m/z) transitions for Silodosin-d4 would be monitored to confirm its identity and distinguish it from the non-deuterated analog.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

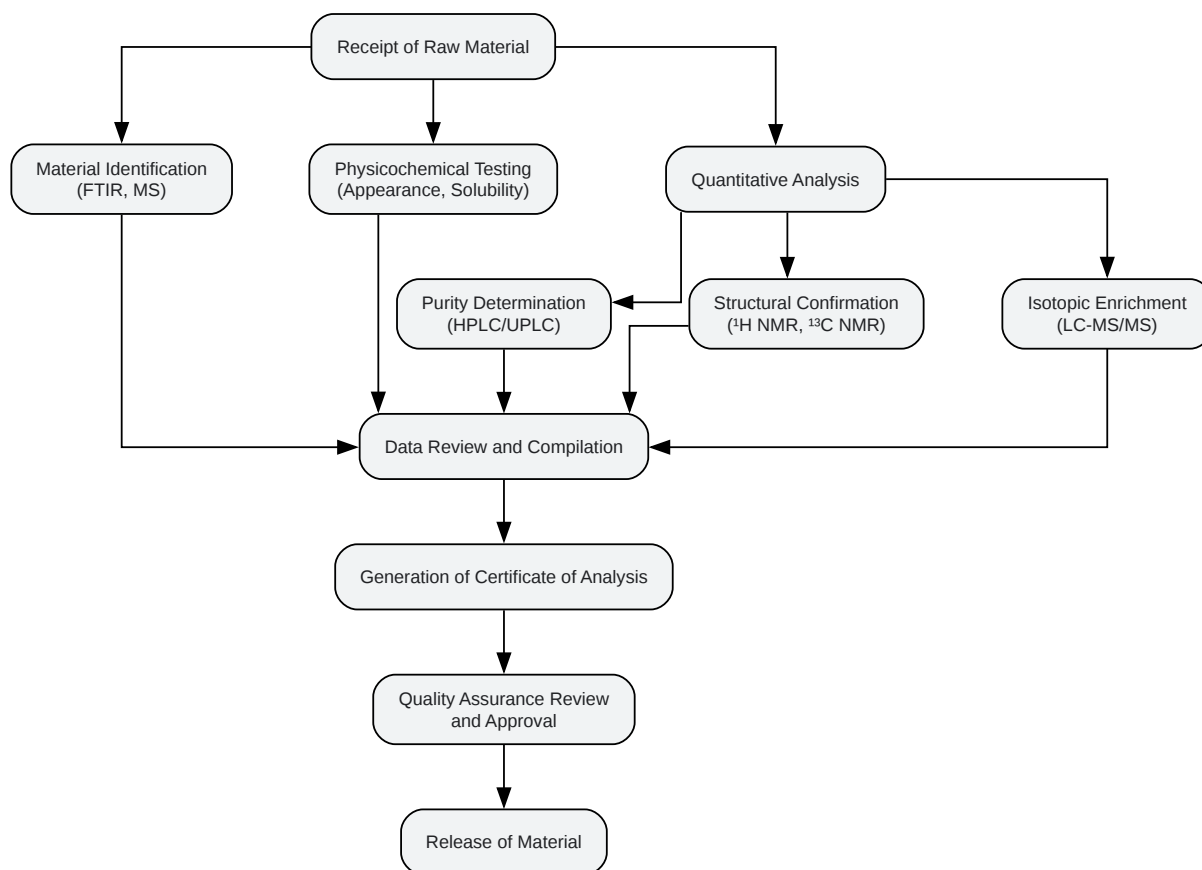
^1H NMR spectroscopy is used to confirm the chemical structure of **Silodosin metabolite-d4** and to ensure the absence of significant proton-containing impurities.

- Instrumentation: Bruker 400 MHz NMR spectrometer or equivalent.
- Solvent: Deuterated methanol (Methanol-d4) or Deuterated Chloroform (CDCl_3).
- Reference: Tetramethylsilane (TMS) at 0.00 ppm.
- Analysis: The resulting spectrum is compared against a reference spectrum or predicted spectral data to confirm the structural integrity of the compound.

Visualization of Analytical Workflow and Metabolic Context

Certificate of Analysis Workflow

The following diagram illustrates the logical flow of processes involved in generating a Certificate of Analysis for a reference standard like **Silodosin metabolite-d4**.

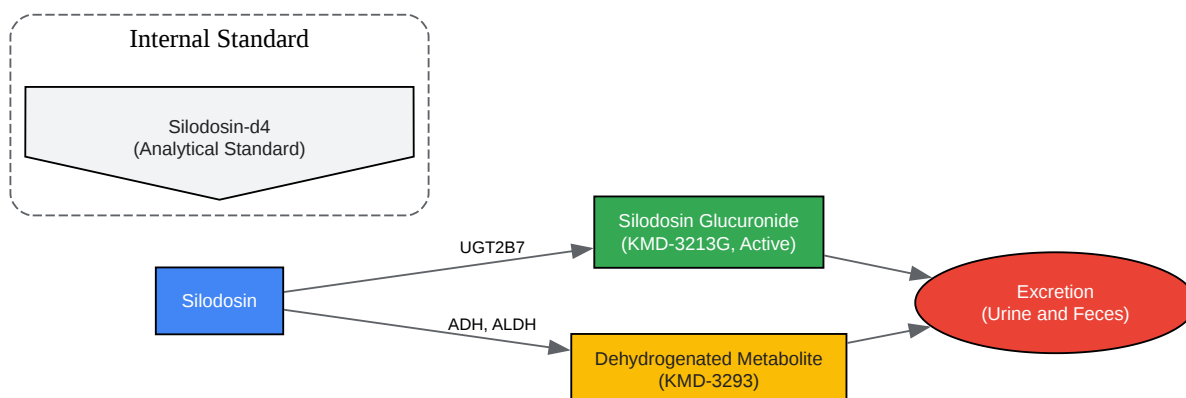


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CoA Generation Workflow

Simplified Metabolic Pathway of Silodosin

Silodosin undergoes metabolism in the body to form several metabolites. The primary active metabolite is a glucuronide conjugate. Silodosin-d4 serves as an internal standard for the quantification of the parent drug.



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Simplified Silodosin Metabolism

This technical guide is intended to provide a framework for understanding the critical information presented in a Certificate of Analysis for **Silodosin metabolite-d4**. For specific batch information, always refer to the CoA provided by the supplier.

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